Bienvenue dans la boutique en ligne BenchChem!

Sch 30497

Analgesic potency In vivo pharmacology Chemical nociception

Sch 30497 is an essential research tool for preclinical pain studies, offering a validated non-opioid, non-NSAID mechanism. Its unique pharmacological profile—including minimal opioid receptor binding (IC50=48μM), lack of prostaglandin inhibition, and naloxone-reversible analgesia in rats—makes it the gold standard for investigating novel analgesic pathways free from classical confounds. Ideal for chronic pain models without tolerance development.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
CAS No. 83674-78-6
Cat. No. B1680893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 30497
CAS83674-78-6
Synonyms2-(3-(1,2,3,6-tetrahydro)-4-(2-(methylphenyl)pyridin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3-(2H)-one
Sch 30497
Sch-30497
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3
InChIInChI=1S/C21H24N4O/c1-17-7-2-3-8-19(17)18-10-15-23(16-11-18)12-6-14-25-21(26)24-13-5-4-9-20(24)22-25/h2-5,7-10,13H,6,11-12,14-16H2,1H3
InChIKeyCBGKILSZODNVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sch 30497 CAS 83674-78-6: A Non-Opioid Triazolopyridine Analgesic with Distinct Pharmacological Profile for Pain Research Procurement


Sch 30497 (CAS 83674-78-6) is a synthetic small-molecule analgesic belonging to the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one chemical class [1]. The compound is characterized by a tetrahydropyridine moiety substituted with an ortho-methylphenyl group linked via a propyl chain to the triazolopyridinone core, with a molecular formula of C21H24N4O and molecular weight of 348.44 g/mol [2]. First disclosed in the mid-1980s as part of a novel series of analgesic agents, Sch 30497 exhibits oral activity across multiple nociceptive modalities while demonstrating a pharmacological spectrum distinct from both classical opioid analgesics and cyclooxygenase-inhibiting non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The compound is primarily utilized in preclinical analgesic research as a tool for investigating non-opioid, non-NSAID mechanisms of pain modulation [1].

Sch 30497 vs. Generic Analgesics: Why In-Class Substitution Is Not Scientifically Justified Without Comparative Data


Sch 30497 cannot be considered interchangeable with structurally related triazolopyridine derivatives or with broad analgesic categories such as NSAIDs, opioid analgesics, or enkephalinase inhibitors. The compound's pharmacological signature—including species-specific naloxone antagonism, minimal direct opioid receptor binding (IC50 = 48 μM at enkephalin sites), and absence of prostaglandin synthesis inhibition—differs fundamentally from the mechanisms that define conventional analgesic classes [1]. Furthermore, the compound exhibits a unique efficacy spectrum across pain modalities: it is active in the acetic acid-induced writhing test (ED50 = 1.9 mg/kg p.o. in mice) and rat yeast-paw test (oral ED7sec = 4.7 mg/kg), yet inactive in tail-flick assays at doses up to 100 mg/kg p.o. [1]. This selectivity profile is not shared by morphine, codeine, or standard NSAIDs. Importantly, Sch 30497 demonstrates a lack of tolerance development and absence of naloxone-precipitated withdrawal signs following repeated dosing [1]—characteristics that differentiate it from opioid analgesics that produce tolerance and physical dependence with chronic administration. These pharmacological distinctions mean that substituting a generic analgesic or even another triazolopyridine analog for Sch 30497 in research protocols would introduce uncontrolled mechanistic variables and yield non-comparable experimental outcomes.

Sch 30497: Quantitative Comparative Evidence for Scientific Procurement Decisions


Analgesic Potency Comparison: Sch 30497 Oral ED50 in Acetic Acid Writhing Test vs. Reference Analgesics

Sch 30497 exhibits potent oral analgesic activity in the acetic acid-induced writhing test in mice, with an ED50 of 1.9 mg/kg p.o. [1]. For comparative context, published literature on morphine in the same model reports ED50 values typically ranging from 0.5 to 3 mg/kg s.c., with oral bioavailability being substantially lower and requiring higher doses for equivalent efficacy. Standard NSAIDs such as ibuprofen and indomethacin demonstrate ED50 values in the 3-30 mg/kg p.o. range in this assay depending on experimental conditions. The 1.9 mg/kg p.o. potency of Sch 30497 places it within the range of clinically utilized analgesics, but critically, its activity is achieved via a mechanism distinct from both opioid receptor activation and cyclooxygenase inhibition [1].

Analgesic potency In vivo pharmacology Chemical nociception

Differential Naloxone Antagonism: Species-Specific Opioid System Interaction Distinguishes Sch 30497 from Classical Opioid Analgesics

Sch 30497 analgesia was antagonized by the opioid receptor antagonist naloxone in the rat, but not in the mouse or squirrel monkey [1]. This species-specific naloxone sensitivity contrasts sharply with classical opioid analgesics such as morphine, which exhibit consistent naloxone-reversible analgesia across all tested mammalian species due to direct μ-opioid receptor activation. The partial and species-restricted naloxone antagonism of Sch 30497 indicates that the compound does not function as a direct opioid receptor agonist in the manner of morphine, codeine, or fentanyl, but rather engages a species-variant mechanism that may involve indirect modulation of endogenous opioid systems or interaction with non-μ receptor targets.

Opioid pharmacology Naloxone antagonism Mechanism of action

Opioid Receptor Binding Affinity: Quantitative Evidence of Non-Opioid Mechanism for Sch 30497

Sch 30497 demonstrates only weak displacement of 3H-Met5-enkephalin from binding sites on rat brain membranes, with an IC50 of 48 μM [1]. This binding affinity is approximately three to four orders of magnitude weaker than that of classical opioid analgesics. For direct quantitative comparison, morphine exhibits IC50 values in the low nanomolar range (1-10 nM) at μ-opioid receptors, while codeine shows IC50 values of 50-200 nM. The 48 μM (48,000 nM) IC50 of Sch 30497 represents binding that is approximately 1,000-10,000 times weaker than morphine, confirming that the compound's analgesic activity is not mediated through direct high-affinity opioid receptor occupation.

Receptor binding Opioid pharmacology Mechanistic differentiation

Tolerance and Dependence Profile: Absence of Tolerance Development and Withdrawal Signs with Sch 30497

Sch 30497 demonstrates a striking absence of tolerance and dependence liability. Twice daily oral dosing at 30 mg/kg for 5 days in rats failed to produce tolerance to the analgesic effect [1]. In separate experiments, daily injections for 10 days at doses of 20 or 100 mg/kg p.o. failed to induce signs of physical dependence following naloxone challenge [1]. Additionally, Sch 30497-induced analgesia was not attenuated in rats previously made tolerant to narcotics by morphine pellet implantation [1]. In contrast, morphine administered chronically at comparable multiples of its analgesic ED50 reliably produces tolerance within 3-5 days and precipitates withdrawal signs upon naloxone challenge. The absence of tolerance and cross-tolerance with morphine distinguishes Sch 30497 as a non-narcotic analgesic suitable for chronic dosing studies without the experimental confounds of escalating dose requirements or withdrawal-induced behavioral changes.

Tolerance Physical dependence Chronic dosing

Therapeutic Window: Side Effect Threshold at 15-Fold Analgesic Dose for Sch 30497

Acute behavioral, neurological, and autonomic side effects of Sch 30497 in rodents occurred at doses greater than 15 times those that were analgesically relevant [1]. This 15-fold separation between analgesic efficacy and the emergence of CNS depressant side effects defines a quantifiable therapeutic window. For comparison, classical opioid analgesics typically exhibit side effects at 2-5 times the analgesic ED50, including respiratory depression, sedation, and constipation. The 15-fold safety margin of Sch 30497 provides a broader dose range for achieving analgesia without concomitant CNS depression, though it should be noted that moderate doses in monkeys (2.5 times the ED50) and high doses in mice produced convulsions, indicating that the therapeutic window varies across species and that convulsant liability exists at higher multiples in certain models [1].

Safety pharmacology Therapeutic index Side effect profile

Prostaglandin Synthesis and Anti-Inflammatory Activity: Negative Data Differentiating Sch 30497 from NSAIDs

Sch 30497 at 100 μM did not affect prostaglandin synthesis in vitro, and in vivo the compound did not exhibit anti-inflammatory or ulcerogenic effects at doses up to 80 mg/kg p.o. [1]. This negative pharmacological profile stands in direct contrast to NSAIDs such as indomethacin and ibuprofen, which inhibit cyclooxygenase (COX) enzymes with IC50 values in the nanomolar to low micromolar range, reduce prostaglandin synthesis, demonstrate anti-inflammatory efficacy in carrageenan-induced paw edema models, and produce dose-dependent gastric ulceration. The complete absence of prostaglandin synthesis inhibition, anti-inflammatory activity, and gastric ulcerogenicity at doses well above the analgesic ED50 definitively distinguishes Sch 30497 from the NSAID class.

NSAID comparison Prostaglandin inhibition Anti-inflammatory activity

Sch 30497: Validated Research Applications Based on Quantitative Comparative Pharmacology


Non-Opioid Analgesic Mechanism Dissection in Chemical and Mechanical Pain Models

Sch 30497 is optimal for researchers investigating non-opioid, non-NSAID analgesic mechanisms. The compound's robust oral efficacy in the mouse acetic acid-induced writhing test (ED50 = 1.9 mg/kg p.o.) and rat yeast-paw test (oral ED7sec = 4.7 mg/kg) [1] makes it a reliable positive control for chemically-induced and inflammatory pain studies. Critically, its minimal opioid receptor binding (IC50 = 48 μM) [1] and lack of prostaglandin synthesis inhibition [1] eliminate the two most common confounding mechanisms in analgesic research. Investigators can confidently attribute observed analgesic effects to alternative pathways without the need to control for μ-opioid agonism or COX inhibition. The compound's inactivity in tail-flick tests [1] further restricts its efficacy to specific pain modalities, enabling targeted investigation of chemical and mechanical (but not acute thermal) nociceptive processing.

Cross-Species Comparative Pharmacology of Species-Specific Opioid System Modulation

Sch 30497 offers a unique tool for examining species-dependent differences in opioidergic pain modulation. The compound's analgesia is naloxone-reversible in the rat but not in the mouse or squirrel monkey [1]. This species-specific profile enables researchers to directly compare endogenous opioid system involvement in pain processing across rodent and primate models using a single compound. Studies utilizing Sch 30497 can dissect whether observed species differences arise at the level of receptor subtype expression, endogenous peptide release, or downstream signaling cascades. The lack of cross-tolerance with morphine [1] additionally allows Sch 30497 to be deployed in morphine-tolerant animal models to investigate non-μ-opioid analgesic pathways without interference from opioid receptor desensitization or downregulation.

Chronic Analgesic Dosing Studies Without Tolerance or Dependence Confounds

Sch 30497 is uniquely suited for chronic pain research protocols requiring sustained analgesic efficacy without the progressive loss of effect that characterizes opioid use. The compound fails to produce tolerance after twice-daily dosing at 30 mg/kg p.o. for 5 days, and does not induce physical dependence after 10 days of daily dosing at 20 or 100 mg/kg p.o. [1]. This pharmacological stability enables researchers to maintain consistent analgesic endpoints throughout multi-day or multi-week studies, eliminating the need for dose escalation protocols or washout periods that complicate experimental design with opioid analgesics. The wide therapeutic window (side effects at >15-fold analgesic ED50 in rodents) [1] further supports chronic dosing protocols by reducing the likelihood of adverse event-driven attrition or behavioral confounds.

Reference Standard for Screening Novel Non-Opioid, Non-NSAID Analgesic Candidates

Sch 30497 serves as an authoritative reference compound for screening programs seeking novel analgesics with mechanisms distinct from both opioid and NSAID pathways. The compound's well-characterized pharmacological profile—including quantitative ED50 values across multiple pain models (acetic acid writhing: 1.9 mg/kg p.o. in mice; yeast-paw: 4.7 mg/kg p.o. in rats; shock titration: 14.5 mg/kg p.o. in monkeys) [1], the 15-fold therapeutic window in rodents [1], and the definitive negative data for opioid binding and prostaglandin inhibition [1]—provides a benchmark data set against which novel chemical entities can be directly compared. Procurement of Sch 30497 for screening cascades ensures that hit compounds can be evaluated head-to-head against a gold-standard non-opioid, non-NSAID analgesic with thoroughly documented in vivo efficacy and side effect boundaries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sch 30497

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.